molecular formula C9H13BrO2 B596519 Ethyl 4-bromocyclohex-3-ene-1-carboxylate CAS No. 1365272-96-3

Ethyl 4-bromocyclohex-3-ene-1-carboxylate

Cat. No. B596519
CAS RN: 1365272-96-3
M. Wt: 233.105
InChI Key: JMGPAKUOUAFRNQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a chemical compound with the CAS Number: 1365272-96-3 . It has a molecular weight of 233.11 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 4-bromocyclohex-3-ene-1-carboxylate is 1S/C9H13BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Crystal and Molecular Structure Studies

Ethyl 4-bromocyclohex-3-ene-1-carboxylate has been used in crystal and molecular structure studies . The crystal and molecular structures of the title compounds are reported and confirmed by single crystal X-ray diffraction data . These studies are crucial for understanding the physical and chemical properties of the compound, which can further guide its applications in various fields.

Preparation of 3,5-diaryl-6-carbethoxycyclohexanones

This compound is commonly used in the preparation of 3,5-diaryl-6-carbethoxycyclohexanones . These are efficient synthons in building spiro compounds, or intermediates in the synthesis of benzisoxazoles, or carbazole derivatives .

Conjugated Addition Reactions

These chalcone derivative types of molecules are important in their ability to act as activated unsaturated systems in conjugated addition reactions of carbanions in the presence of basic catalysts . This property allows them to exhibit a multitude of biological activities .

Synthesis of Coumarin Derivatives

The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . Ethyl 4-bromocyclohex-3-ene-1-carboxylate can be used in similar reactions to synthesize coumarin derivatives .

Development of Mild and Green Procedures

Ethyl 4-bromocyclohex-3-ene-1-carboxylate can be used in the development of mild and green procedures for the synthesis of coumarin derivatives . This is particularly important in the context of sustainable and environmentally friendly chemistry .

Understanding Cyclization Mechanisms

Studies have been conducted to understand the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde . Ethyl 4-bromocyclohex-3-ene-1-carboxylate can be used in similar studies to gain insights into its cyclization mechanisms .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely, and what to do in case of exposure .

properties

IUPAC Name

ethyl 4-bromocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGPAKUOUAFRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742930
Record name Ethyl 4-bromocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365272-96-3
Record name Ethyl 4-bromocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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